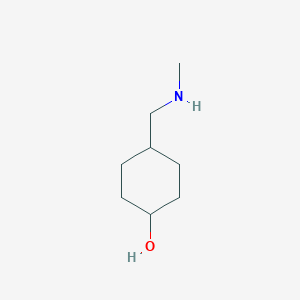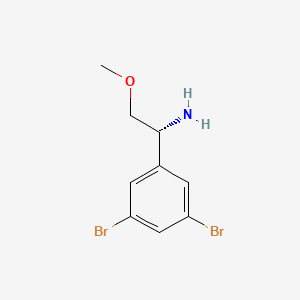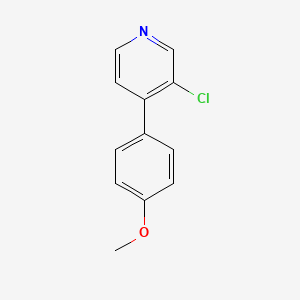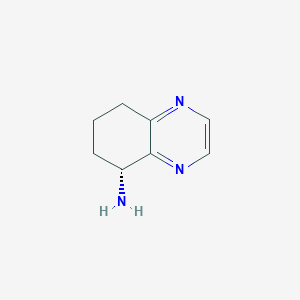![molecular formula C18H18N4O5 B12950548 (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)
(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule featuring a unique combination of a furan ring, a tetrazatricyclo structure, and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves multiple steps, starting with the preparation of the furan ring and the tetrazatricyclo structure. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. The tetrazatricyclo structure is typically formed through a series of cycloaddition reactions involving azides and alkynes under thermal or photochemical conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition steps and the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and tetrazatricyclo structure may facilitate binding to these targets, leading to the modulation of biochemical pathways. This compound may also exert its effects by generating reactive oxygen species or by disrupting cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol: can be compared with other compounds featuring furan rings or tetrazatricyclo structures, such as:
Uniqueness
The uniqueness of This compound lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H18N4O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H18N4O5/c1-21-4-2-10-14(21)12-13(9-3-5-26-7-9)19-8-20-17(12)22(10)18-16(25)15(24)11(6-23)27-18/h2-5,7-8,11,15-16,18,23-25H,6H2,1H3/t11-,15-,16-,18-/m1/s1 |
Clé InChI |
PGNXUGRHMLWNMG-NFBAFIMDSA-N |
SMILES isomérique |
CN1C=CC2=C1C3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=COC=C5 |
SMILES canonique |
CN1C=CC2=C1C3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)








![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)

![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
